molecular formula C21H38O2 B12577638 (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate CAS No. 501686-96-0

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate

Katalognummer: B12577638
CAS-Nummer: 501686-96-0
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: LWKLDLRXXYDWBR-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is an organic compound characterized by its unique structure, which includes a decanoate ester linked to a trimethylocta-dienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate typically involves the esterification of decanoic acid with (4S)-3,4,7-Trimethylocta-2,6-dien-1-ol. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes.

    Medicine: Research may explore its potential therapeutic effects or use as a drug delivery agent.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl acetate
  • (4S)-3,4,7-Trimethylocta-2,6-dien-1-yl butyrate

Uniqueness

(4S)-3,4,7-Trimethylocta-2,6-dien-1-yl decanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications based on its molecular structure.

Eigenschaften

CAS-Nummer

501686-96-0

Molekularformel

C21H38O2

Molekulargewicht

322.5 g/mol

IUPAC-Name

[(4S)-3,4,7-trimethylocta-2,6-dienyl] decanoate

InChI

InChI=1S/C21H38O2/c1-6-7-8-9-10-11-12-13-21(22)23-17-16-20(5)19(4)15-14-18(2)3/h14,16,19H,6-13,15,17H2,1-5H3/t19-/m0/s1

InChI-Schlüssel

LWKLDLRXXYDWBR-IBGZPJMESA-N

Isomerische SMILES

CCCCCCCCCC(=O)OCC=C(C)[C@@H](C)CC=C(C)C

Kanonische SMILES

CCCCCCCCCC(=O)OCC=C(C)C(C)CC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.